2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

Physicochemical Property Lipophilicity Medicinal Chemistry

Regioisomeric impurities can confound biological assays. 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid offers a defined N-4 attachment with XLogP3 -0.1, versus 0.5 for the N-1 isomer-a quantifiable lipophilicity difference critical for reproducible ADME profiles. • Rigid scaffold: only 2 rotatable bonds for fragment-based design • Consistent 95% purity across major suppliers • Ships at ambient temperature; store sealed, 2-8°C

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 890095-26-8
Cat. No. B1311489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid
CAS890095-26-8
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)O)N2C=NN=C2
InChIInChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14)
InChIKeySXTXKDSUUOPOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid: Identity & Core Properties


2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol [1]. It is a derivative of isonicotinic acid where a 1,2,4-triazole ring is attached to the pyridine ring at the 2-position via the triazole's N-4 atom [1]. This compound is primarily offered as a versatile small molecule scaffold or building block for research and development purposes . Its computed XLogP3-AA value is -0.1, and it has a topological polar surface area (TPSA) of 80.9 Ų [1].

1Heterocyclic scaffold for medicinal chemistry library synthesis
2Building block compatible with multi-step organic transformations
3Research-grade purity (≥95%) supports lead optimization workflows

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid: Regioisomer Specificity


In scientific research, the precise attachment point of a heterocyclic moiety is a critical determinant of a molecule's physicochemical properties and biological interactions. The primary analog of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is its N-1 regioisomer, 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid (CAS 263270-38-8) [1]. While they share the same molecular formula, the change in the point of attachment (N-4 vs. N-1) leads to a quantifiable difference in lipophilicity, with computed XLogP3 values of -0.1 and 0.5, respectively [1][2]. This 0.6 log unit difference can significantly impact solubility, membrane permeability, and other ADME properties in biological systems, making simple substitution between the two isomers scientifically unsound. Substitution with other in-class compounds, such as those lacking the carboxylic acid or with different substitution patterns, would result in a completely different molecular profile and cannot be justified without rigorous comparative data.

This product
N-4 triazole isomer (XLogP3 -0.1)
Common substitute
N-1 regioisomer (CAS 263270-38-8, XLogP3 0.5)
A 0.6 log unit lipophilicity difference may alter solubility, permeability, and off-target binding profiles. Direct substitution without comparative data is not scientifically supported.

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid: Quantitative Evidence


Lipophilicity: N-4 vs. N-1 Regioisomer

The primary structural differentiation for 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid lies in its regioisomerism relative to its N-1 analog. The N-4 attachment point results in a computed XLogP3-AA value of -0.1, whereas the N-1 regioisomer (2-(1H-1,2,4-triazol-1-yl)isonicotinic acid, CAS 263270-38-8) has a computed XLogP3-AA of 0.5 [1][2].

Lipophilicity (XLogP3)
Head-to-head
N-4 isomer: -0.1 vs N-1 isomer: 0.5
Reported regioisomer differentiation supports property-driven scaffold selection
Computed values; experimental confirmation advised
Physicochemical Property Lipophilicity Medicinal Chemistry ADME

Vendor-Specified Purity

Reputable chemical vendors consistently specify a minimum purity of 95% for 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid, which is a standard and reliable grade for a research building block .

Vendor purity specification
Data to verify
≥95% (reported by multiple vendors)
Supplier-reported purity supports procurement with a quantifiable quality expectation
Lot-specific COA review recommended
Purity Quality Control Building Block Procurement

Conformational Flexibility: Rotatable Bonds

The compound has a rotatable bond count of 2, as computed by Cactvs 3.4.8.24 [1]. This metric provides a quantitative measure of the molecule's conformational flexibility, which is a key consideration in structure-based drug design.

Rotatable bonds
Context-dependent
2 (computed)
May support conformational restriction in ligand design
Class-level inference; verify for target binding context
Conformational Analysis Molecular Modeling Drug Design

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid: Primary Applications


Physicochemical Property Optimization

The quantifiable difference in lipophilicity (XLogP3 of -0.1 vs. 0.5 for the N-1 isomer) makes 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid a preferred building block when a medicinal chemistry program aims to explore a region of chemical space with lower logP values. This is critical for improving aqueous solubility and reducing metabolic liabilities, such as CYP450 inhibition, often associated with more lipophilic compounds [1].

Conformationally Restricted Ligand Design

With only 2 rotatable bonds, this compound serves as a relatively rigid scaffold. This property is advantageous in fragment-based drug discovery or structure-based design where reducing the entropic penalty of binding is desired. It can be used to build focused libraries where conformational restriction is a key design principle [2].

Reliable Building Block for Reproducible Synthesis

The consistent vendor specification of 95% purity ensures that researchers can reliably use 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid as a starting material in multi-step organic syntheses, such as the preparation of coordination polymers or more complex heterocyclic systems, with a predictable level of quality and performance .

Application
Selection Property
Validation Focus
Low-logP scaffold exploration
Regioisomer lipophilicity profile
Solubility & permeability endpoints
Conformationally restricted library design
Rotatable bond count
Binding entropy modeling
Multi-step organic synthesis
Reported purity specification
Batch reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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